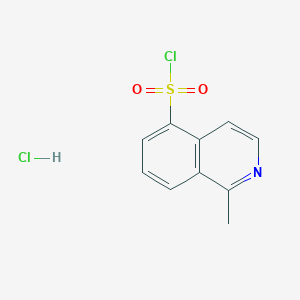
1-Methylisoquinoline-5-sulfonylchloridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylisoquinoline-5-sulfonyl chloride hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its unique molecular structure and a wide range of applications, particularly in the synthesis of pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Hydrolysis: Reacts with water to produce sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Acidic or Basic Conditions: Depending on the desired reaction pathway, the compound may be subjected to acidic or basic conditions to facilitate the reaction.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonic Acid: Produced through hydrolysis reactions.
Scientific Research Applications
1-methylisoquinoline-5-sulfonyl chloride hydrochloride is extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and the development of new chemical compounds.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Quinoline: A stable liquid used as a high-boiling solvent in laboratories.
Isoquinoline: Similar to quinoline but with different reactivity and applications.
Uniqueness
1-methylisoquinoline-5-sulfonyl chloride hydrochloride stands out due to its specific reactivity with nucleophiles and its wide range of applications in scientific research. Its ability to form stable sulfonamide bonds makes it a valuable tool in both synthetic and analytical chemistry.
Properties
Molecular Formula |
C10H9Cl2NO2S |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-methylisoquinoline-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7;/h2-6H,1H3;1H |
InChI Key |
ZOQQFVHHHOUVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


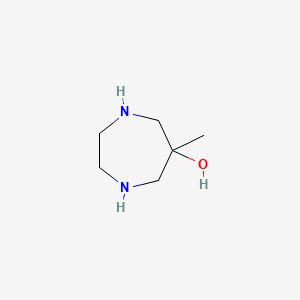
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
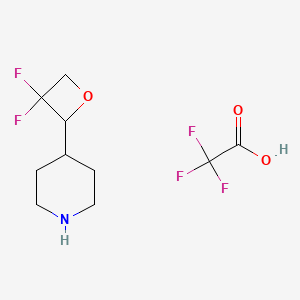
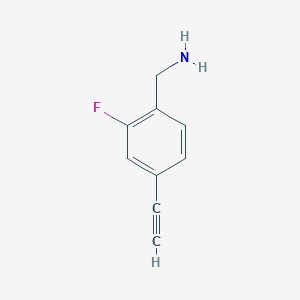
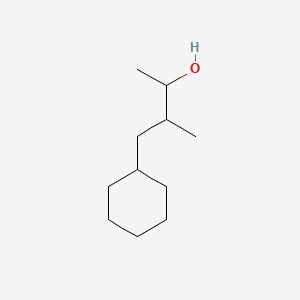
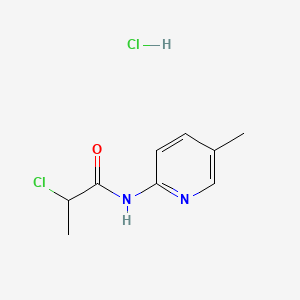

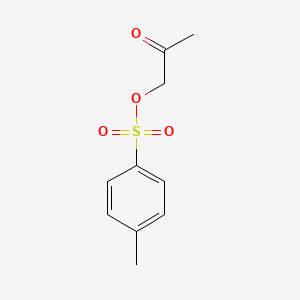
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
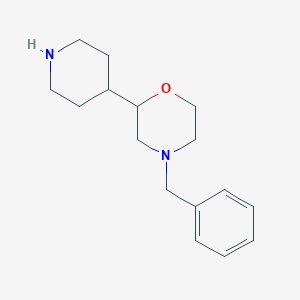
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
